2H-Perfluoro-5-methyl-3,6-dioxanonane
Overview
Description
2H-Perfluoro-5-methyl-3,6-dioxanonane: is a perfluorinated ether compound with the molecular formula C8HF17O2 and a molecular weight of 451.06 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and chemical inertness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Perfluoro-5-methyl-3,6-dioxanonane typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of perfluorinated alcohols with perfluorinated epoxides in the presence of catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2H-Perfluoro-5-methyl-3,6-dioxanonane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out under anhydrous conditions to prevent side reactions and ensure high selectivity .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with alkoxides can yield perfluorinated ethers, while reaction with amines can produce perfluorinated amines .
Scientific Research Applications
2H-Perfluoro-5-methyl-3,6-dioxanonane has a wide range of applications in scientific research due to its unique properties . In chemistry, it is used as a solvent for highly reactive species and as a reagent in fluorination reactions. In biology and medicine, it is explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is utilized in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism by which 2H-Perfluoro-5-methyl-3,6-dioxanonane exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms . These interactions can lead to the stabilization of reactive intermediates and the formation of strong bonds with other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
- 2H-Perfluoro-3,6-dioxanonane
- 2H-Perfluoro-5-ethyl-3,6-dioxanonane
- 2H-Perfluoro-5-methyl-3,6-dioxaoctane
Comparison: Compared to similar compounds, 2H-Perfluoro-5-methyl-3,6-dioxanonane is unique due to its specific molecular structure, which imparts distinct physical and chemical properties . For instance, the presence of a methyl group at the 5-position enhances its stability and reactivity compared to its analogs .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSYKOPZHYNYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880192 | |
Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3330-14-1 | |
Record name | 1-[1-[Difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3330-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-(1-(difluoro(1,2,2,2-tetrafluoroethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2,3,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-[1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Perfluoro-5-methyl-3,6-dioxanonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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